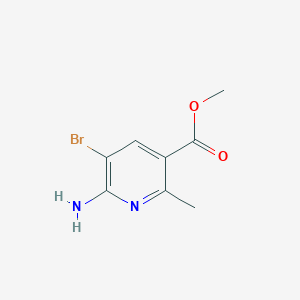

Methyl 6-amino-5-bromo-2-methylnicotinate

Description

Contextualization within Substituted Nicotinate (B505614) Chemistry

The compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. Nicotinic acid and its esters, the nicotinates, are based on a pyridine-3-carboxylic acid scaffold. chemicalbook.com This core structure is a prevalent motif in a vast number of biologically active compounds, including natural products, coenzymes, and pharmaceuticals. lifechemicals.comnih.gov Substituted nicotinates are a class of compounds where additional functional groups are attached to the pyridine (B92270) ring, which significantly modifies their chemical and physical properties.

The introduction of substituents like halogens, amino groups, and alkyl groups onto the nicotinate framework creates highly valuable synthetic intermediates. researchgate.net These groups can be selectively targeted in subsequent reactions, allowing chemists to build molecular complexity in a controlled manner. Methyl 6-amino-5-bromo-2-methylnicotinate is a prime example of such a functionalized building block, where each substituent has a specific role in directing future synthetic steps.

Historical Development of Halogenated and Aminated Pyridine Derivatives in Organic Synthesis

The synthesis of functionalized pyridine derivatives has been a long-standing challenge and a subject of intense research in organic chemistry. The pyridine ring is electron-deficient, which makes it resistant to electrophilic substitution reactions that are common for benzene (B151609) derivatives. This inherent lack of reactivity necessitated the development of novel synthetic strategies.

Historically, the halogenation of pyridines required harsh reaction conditions and often resulted in low yields and poor selectivity. Over decades, synthetic methodologies have evolved significantly. Modern techniques, including the use of specifically designed phosphine (B1218219) reagents and metal-catalyzed reactions, have enabled the selective and efficient halogenation of the pyridine nucleus under milder conditions. drugbank.com

Similarly, the introduction of an amino group onto the pyridine ring was a major breakthrough. A pivotal moment in this field was the discovery of the Chichibabin reaction in 1914 by the Russian chemist Aleksei Chichibabin. This reaction allowed for the direct amination of pyridines using sodium amide, making aminopyridines readily accessible for the first time. This discovery was highly influential in pyridine chemistry and opened the door to the synthesis of a wide array of aminopyridine-based compounds, which are now crucial intermediates in the pharmaceutical and agrochemical industries.

Significance of this compound as a Research Target

The primary significance of this compound lies in its utility as a versatile synthetic intermediate, attributable to its dense and strategically placed array of functional groups. Each group serves as a "handle" for specific chemical transformations, allowing for the stepwise and controlled construction of complex target molecules.

The Bromo Group: The bromine atom at the C5 position is a key functional group for modern cross-coupling reactions. It is an excellent leaving group for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. nih.govsoton.ac.ukacs.org These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-nitrogen bonds, enabling the attachment of a wide variety of substituents, including aryl, alkynyl, and amino moieties. acs.org

The Amino Group: The primary amino group at the C6 position can function as a nucleophile, a directing group for subsequent reactions, or be transformed into other functional groups via diazotization. Its proximity to the bromine atom can influence the reactivity of the C-Br bond and may present unique synthetic opportunities or challenges. nih.gov The unprotected primary amine can be a suitable substrate in many cross-coupling reactions without the need for protection/deprotection steps. acs.org

The Methyl Ester Group: The ester at the C3 position offers another site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides via aminolysis. nih.govunishivaji.ac.in This adds another dimension of versatility, allowing for the introduction of new functionalities.

The Methyl Group: The methyl group at the C2 position influences the steric and electronic properties of the pyridine ring, which can affect the reactivity and selectivity of reactions at other positions.

This combination of reactive sites makes the compound an ideal scaffold for generating chemical libraries of diverse molecules for screening in drug discovery and materials science. whiterose.ac.uk

Table 1: Predicted Physicochemical Properties of this compound Note: The following data are computationally predicted or estimated based on related structures, as experimental values are not readily available in the literature.

| Property | Predicted Value |

| Molecular Formula | C₈H₉BrN₂O₂ |

| Molecular Weight | 245.07 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

Overview of Research Trajectories for this compound and Analogues

The unique structural features of this compound and its analogues suggest several promising avenues for future research and application.

Medicinal Chemistry: The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.comnih.gov Research trajectories for this compound would heavily involve its use as a building block for novel therapeutic agents. The bromo group can be used in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, a common motif in active pharmaceutical ingredients. acs.org The amino group can be functionalized to produce N³-substituted 2,3-diaminopyridine derivatives, which have been investigated as potential therapeutics for multiple indications. nih.gov By systematically modifying each functional group, vast libraries of novel compounds can be generated and screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov

Agrochemicals: Similar to pharmaceuticals, many modern herbicides and fungicides contain substituted pyridine rings. The functional handles on this compound allow for the synthesis of analogues that could be explored for potential applications in agriculture.

Materials Science: Functional materials are a rapidly growing field focused on creating materials with specific, tunable properties for applications in electronics, energy, and sensors. utk.eduhoward.edu The pyridine nitrogen atom in the target compound can coordinate with metal ions, making it a candidate for designing novel ligands for catalysts or functional metal-organic frameworks (MOFs). Furthermore, by employing cross-coupling reactions at the bromine position, researchers can create extended π-conjugated systems. Such molecules could be investigated for their photophysical or electronic properties, potentially serving as building blocks for organic light-emitting diodes (OLEDs), sensors, or other advanced functional materials. nih.gov

Table 2: Key Synthetic Transformations for Functional Groups of this compound

| Functional Group | Position | Potential Reaction Types | Purpose |

| Bromo | C5 | Suzuki Coupling, Sonogashira Coupling, Heck Reaction, Buchwald-Hartwig Amination | C-C and C-N bond formation to introduce aryl, alkynyl, vinyl, or amino groups. nih.govsoton.ac.ukacs.org |

| Amino | C6 | Acylation, Alkylation, Diazotization, C-N Cross-Coupling | Amide/amine formation, conversion to other functional groups, building diaminopyridine structures. nih.govresearchgate.net |

| Methyl Ester | C3 | Hydrolysis, Aminolysis | Conversion to carboxylic acid or a diverse range of amides. nih.govunishivaji.ac.in |

| Pyridine Nitrogen | N1 | N-Oxidation, Quaternization | Modification of ring electronics, formation of pyridinium salts. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-amino-5-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-4-5(8(12)13-2)3-6(9)7(10)11-4/h3H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDBFKVVLAGCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C(=O)OC)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Amino 5 Bromo 2 Methylnicotinate

Retrosynthetic Analysis and Strategic Disconnections for the Nicotinate (B505614) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov For Methyl 6-amino-5-bromo-2-methylnicotinate, the primary disconnections involve the carbon-nitrogen, carbon-bromine, and carbon-oxygen bonds of the ester group.

A plausible retrosynthetic strategy would involve disconnecting the ester and the amino group first. The ester can be formed from the corresponding carboxylic acid, 6-amino-5-bromo-2-methylnicotinic acid, through esterification. The amino group could be introduced via amination of a suitable precursor, such as a 6-halonicotinate. Similarly, the bromine atom can be installed through electrophilic bromination of an aminonicotinate precursor.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: This pathway prioritizes the late-stage introduction of the bromine atom. It starts with a pre-functionalized 6-aminonicotinate derivative, which is then subjected to regioselective bromination.

Pathway B: This pathway involves the early introduction of the bromine atom, followed by the installation of the amino group, likely through a nucleophilic aromatic substitution reaction.

The choice between these pathways would depend on the directing effects of the substituents on the pyridine (B92270) ring and the availability of suitable starting materials. The methyl group at the 2-position and the ester at the 3-position will influence the regioselectivity of both the bromination and amination steps.

Classical and Conventional Synthetic Routes

Classical synthetic routes to this compound typically involve a multi-step sequence of reactions to build the desired substitution pattern on the pyridine ring.

Approaches to Halogenation of Nicotinate Precursors

Halogenation of pyridine rings is a key step in the synthesis of many functionalized derivatives. The regioselectivity of halogenation is influenced by the electronic nature of the substituents already present on the ring. For a precursor like Methyl 6-amino-2-methylnicotinate, the amino group is a strong activating group and an ortho-, para-director. The methyl group is also activating and ortho-, para-directing, while the methyl ester is a deactivating group and a meta-director.

Given the positions of the existing substituents, the amino group at C6 would strongly direct electrophilic substitution to the C5 position. Therefore, direct bromination of Methyl 6-amino-2-methylnicotinate is a viable strategy.

Common brominating agents and conditions are summarized in the table below:

| Reagent | Conditions | Remarks |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Mild conditions, good for activated rings. |

| Bromine (Br₂) | Acetic acid or other polar solvents | Can be harsh, may require a catalyst. |

| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) | Dichloromethane (B109758), room temperature | Mild and efficient brominating agent. researchgate.net |

The choice of brominating agent and reaction conditions would be crucial to achieve high regioselectivity and avoid side reactions, such as polybromination. For instance, the synthesis of 6-amino-5-bromoquinoxaline (B154387) has been achieved in high yield using 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane at room temperature. researchgate.net

Strategies for Amination at the Pyridine Ring

Amination of the pyridine ring can be achieved through several methods, most commonly via nucleophilic aromatic substitution (SNAr) of a halo-pyridine precursor. In a potential synthetic route starting from a dihalo-nicotinate precursor, such as Methyl 5,6-dihalo-2-methylnicotinate, the relative reactivity of the halogens at the C5 and C6 positions would determine the outcome of the amination reaction.

Generally, halogens at the 2- and 6-positions of the pyridine ring are more susceptible to nucleophilic attack than those at the 3- and 5-positions. Therefore, selective amination at the C6 position of a 5,6-dihalonicotinate is plausible.

Common amination strategies include:

| Reagent | Conditions | Remarks |

| Ammonia (B1221849) (aqueous or in a sealed tube) | High temperature and pressure | Classical method, can be harsh. researchgate.net |

| Sodium amide (NaNH₂) in liquid ammonia | Low temperature | The Chichibabin reaction, typically for amination at the 2-position. |

| Buchwald-Hartwig amination | Palladium catalyst, phosphine (B1218219) ligand, base | A versatile and mild method for C-N bond formation. |

| Copper-catalyzed amination | Copper catalyst, base | An alternative to palladium-catalyzed methods. rsc.org |

Studies on the amination of bromopyridines have shown that the reaction of 3-bromopyridine (B30812) with potassium amide in liquid ammonia yields a mixture of 3- and 4-aminopyridine, proceeding through a pyridyne intermediate. journals.co.za For precursors with a halogen at the 6-position, direct displacement is more likely. Copper-catalyzed C-N bond formation has been shown to be effective for the selective amination at the C-5 position of 2-amino-5-halopyridines, highlighting the potential for regioselective amination in polysubstituted pyridines. rsc.org

Esterification Methods for Methyl Nicotinate Formation

The final step in the synthesis of this compound would likely be the esterification of the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Common esterification methods include:

| Method | Reagents | Conditions |

| Fischer Esterification | Methanol (B129727), catalytic acid (e.g., H₂SO₄) | Reflux conditions, equilibrium-driven. chemicalbook.com |

| Reaction with Diazomethane | Ethereal solution | High yielding but hazardous. |

| Reaction with Methyl Iodide | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Mild conditions. |

| Using coupling agents | DCC, EDC with DMAP | Forms an active ester intermediate. |

The Fischer esterification is a widely used and cost-effective method. For example, Methyl 6-methylnicotinate (B8608588) can be prepared by refluxing 6-methylnicotinic acid in methanol with a catalytic amount of sulfuric acid. chemicalbook.com Similarly, Methyl 6-aminonicotinate can be prepared from 6-aminonicotinic acid by reaction with aqueous hydrogen chloride in methanol under reflux. georganics.sk

Multi-step Convergent and Divergent Synthesis Techniques

Divergent synthesis, on the other hand, involves starting with a common intermediate that can be converted into a variety of different target molecules. A common precursor to various substituted nicotinates could be synthesized and then subjected to different reaction pathways to introduce the desired amino and bromo functionalities.

Modern methods for the synthesis of polysubstituted pyridines often employ cascade reactions, where multiple bond-forming events occur in a single pot, which can be considered a form of convergent synthesis. nih.gov

Modern and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

For the synthesis of pyridine derivatives, several sustainable strategies have been developed:

Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. nih.gov

Use of Green Solvents and Catalysts: Replacing traditional volatile organic solvents with water or bio-based solvents, and using recyclable or non-toxic catalysts can significantly reduce the environmental impact of a synthesis. nih.govresearcher.life

Microwave-assisted and Ultrasonic Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.gov

Synthesis from Biomass: There is growing interest in using renewable biomass as a feedstock for the synthesis of valuable chemicals, including pyridines. acsgcipr.org For example, catalytic processes have been developed to obtain pyridine bases from glycerol. researchgate.net

Catalytic Syntheses (e.g., Transition Metal-Mediated Transformations)

Transition metal-mediated cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic compounds like this compound. Palladium-catalyzed reactions, in particular, have been widely employed for the synthesis of substituted pyridines.

One potential catalytic approach to this compound could involve a Buchwald-Hartwig amination reaction. This reaction would introduce the amino group at the C6 position of a pre-functionalized pyridine ring. For instance, a suitable precursor such as methyl 5,6-dibromo-2-methylnicotinate could be subjected to a palladium-catalyzed amination with an ammonia surrogate. The choice of palladium catalyst, ligand, base, and solvent is crucial for the efficiency and selectivity of this transformation.

Below is a hypothetical reaction scheme illustrating this approach:

Scheme 1: Hypothetical Palladium-Catalyzed Amination

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| Methyl 5,6-dibromo-2-methylnicotinate | Ammonia source (e.g., benzophenone (B1666685) imine) | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | This compound |

This table represents a generalized approach and specific conditions would require experimental optimization.

The chemoselectivity of the amination at the C6 position over the C5 position would be a critical aspect to control, likely influenced by the electronic and steric environment of the bromine atoms.

Green Chemistry Approaches (e.g., Solvent-Free, Aqueous Media, Photoredox)

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents, are increasingly being applied to the synthesis of fine chemicals.

For the synthesis of this compound, several green chemistry strategies could be envisioned. One such approach is the use of solvent-free or high-concentration reaction conditions. For instance, a multicomponent reaction in the solid state or using a minimal amount of a high-boiling, recyclable solvent could reduce the environmental impact. nih.gov

The use of aqueous media, where possible, is another key aspect of green chemistry. While the solubility of the reactants might be a challenge, the use of phase-transfer catalysts or surfactants could facilitate reactions in water.

Photoredox catalysis is an emerging green technology that utilizes visible light to drive chemical reactions. This approach could potentially be applied to the amination or bromination steps in the synthesis of the target molecule, offering a milder and more sustainable alternative to traditional methods.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.gov The synthesis of complex heterocyclic compounds can often benefit from the precise control over reaction parameters that flow reactors provide. researchgate.netorganic-chemistry.org

A potential flow chemistry setup for the synthesis of this compound could involve a multi-step sequence where intermediates are generated and immediately consumed in the next reaction step without isolation. For example, a flow reactor could be designed for the continuous bromination of a suitable aminonicotinate precursor, followed by an in-line purification step before the subsequent reaction.

Table 1: Potential Advantages of Flow Chemistry in the Synthesis of this compound

| Parameter | Batch Chemistry | Flow Chemistry |

| Safety | Potential for thermal runaway with exothermic reactions. | Enhanced heat dissipation due to high surface-area-to-volume ratio, reducing the risk of thermal runaway. |

| Scalability | Scaling up can be challenging and may require re-optimization. | Readily scalable by running the system for longer periods or by using parallel reactors. |

| Reaction Time | Can be lengthy, with significant time spent on workup and isolation. | Often significantly shorter reaction times due to efficient mixing and heat transfer. |

| Purity | May require multiple purification steps for intermediates. | In-line purification techniques can be integrated, leading to cleaner product streams. |

Regioselectivity and Chemoselectivity in Synthesis of this compound

Achieving the correct regiochemistry and chemoselectivity is paramount in the synthesis of a polysubstituted aromatic compound like this compound. The directing effects of the substituents on the pyridine ring play a crucial role in determining the outcome of electrophilic substitution and other reactions.

For instance, in the bromination of a 6-amino-2-methylnicotinate precursor, the amino group is a strong activating group and ortho-, para-director, while the ester and methyl groups have their own directing effects. The bromination is expected to occur at the position most activated by the amino group, which is the C5 position. However, careful control of the brominating agent and reaction conditions is necessary to avoid over-bromination or side reactions. nih.govmdpi.comresearchgate.net

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For example, in a palladium-catalyzed cross-coupling reaction on a di-halogenated precursor, the relative reactivity of the different halogen atoms needs to be considered to achieve selective functionalization.

Optimization of Reaction Conditions and Yields in Laboratory Scale

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. This process typically involves systematically varying parameters such as temperature, reaction time, catalyst loading, and reactant stoichiometry to maximize the yield and purity of the desired product.

For the synthesis of this compound, a Design of Experiments (DoE) approach could be employed to efficiently screen a wide range of reaction parameters. This statistical method can help identify the optimal conditions and any interactions between different variables.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Reaction Step | Key Parameters to Optimize | Desired Outcome |

| Bromination | Brominating agent (e.g., NBS, Br₂), solvent, temperature, reaction time. | High regioselectivity for the C5 position, high yield, minimal by-products. |

| Esterification | Acid or base catalyst, alcohol, temperature, removal of water. | High conversion to the methyl ester, minimal side reactions. |

| Amination | Catalyst system (metal and ligand), base, temperature, reaction time. | High yield of the desired amino-substituted product, good functional group tolerance. |

Purification and Isolation Techniques for Synthetic Intermediates

Crystallization: This is often the most effective method for obtaining highly pure solid compounds. The choice of solvent system is critical for successful crystallization. google.com

Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A variety of solvent systems (eluents) can be used to achieve the desired separation. rsc.org

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. This is often followed by washing steps to remove impurities. orgsyn.org

Distillation: For volatile liquid intermediates, distillation can be an effective purification method.

The choice of purification technique depends on the physical and chemical properties of the intermediate, such as its polarity, solubility, and thermal stability. For the intermediates in the synthesis of this compound, a combination of these techniques would likely be employed to ensure high purity at each stage.

Chemical Reactivity and Transformation of Methyl 6 Amino 5 Bromo 2 Methylnicotinate

Nucleophilic Substitution Reactions of the Bromine Moiety

The bromine atom attached to the pyridine (B92270) ring is a versatile handle for introducing a wide range of substituents through various substitution reactions.

The bromine atom at the C5 position of the pyridine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine ring nitrogen and the methyl nicotinate (B505614) group facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex. Although halogens at the C2 and C4 (ortho and para) positions are typically more reactive in SNAr, the C5 position can still undergo substitution, particularly with strong nucleophiles or under forcing conditions.

A variety of nucleophiles can be employed, including:

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the bromide to form ethers.

N-Nucleophiles: Amines (aliphatic and aromatic) can be used to introduce new amino substituents.

S-Nucleophiles: Thiolates can react to form thioethers.

Studies on related halopyrimidines demonstrate that SNAr reactions proceed effectively with various amines in solvents like ethanol, often facilitated by a base such as triethylamine. mdpi.com The reaction conditions can be tailored to control the degree of substitution and achieve desired functionalization. mdpi.com

| Halogenated Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine, EtOH, reflux | Aminated pyrimidine (B1678525) | mdpi.com |

| 2-Fluoroheteroarenes | N, O, S, C nucleophiles | Mild conditions | Substituted heteroarenes | acs.org |

| 6-Chloropurine nucleosides | Azoles, Thiols | TFA/TFE | Substituted purine (B94841) nucleosides | byu.edu |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of Methyl 6-amino-5-bromo-2-methylnicotinate serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used to synthesize biaryl compounds. Research on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) shows that the bromine atoms can be selectively substituted using arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃. scilit.com Similarly, 6-bromo-substituted phenothiazinones have been successfully coupled with various arylboronic acids. derpharmachemica.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction typically uses a palladium catalyst, a base, and is tolerant of many functional groups. Convenient protocols for Heck reactions have been developed for a variety of aromatic bromides, including substituted bromopyridines, with fluorous alkenes using a Pd(OAc)₂ catalyst. researchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is catalyzed by both palladium and copper(I) complexes and requires a base. The Sonogashira coupling is effective for bromo-substituted heterocycles, as demonstrated in the synthesis of 3-alkynyl-6-methyl-1,2,4,5-tetrazines from their 3-bromo precursors. rsc.orgchemrxiv.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine. It is a highly general method for synthesizing aryl amines. The synthesis of 6-arylaminoflavones via the Buchwald-Hartwig cross-coupling of 6-bromoflavone (B74378) with various anilines showcases the utility of this reaction for aryl bromides bearing other functional groups. researchgate.net

| Reaction Type | Substrate Example | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-8-methyl-1,11-diazabenzo[a]phenothiazin-5-one | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl substituted derivative | derpharmachemica.com |

| Heck | 3-Bromo-5-methoxypyridine | Fluorous alkene | Pd(OAc)₂, n-Bu₄N⁺Br⁻, NaOAc | Substituted alkene | researchgate.net |

| Sonogashira | 3-Bromo-6-methyl-1,2,4,5-tetrazine | Terminal alkynes | Pd(PPh₃)₄, CuI, Et₃N | 3-Alkynyl-tetrazine | rsc.org |

| Buchwald-Hartwig | 6-Bromoflavone | Arylamines | Pd₂(dba)₃, XantPhos, Cs₂CO₃ | 6-Arylaminoflavone | researchgate.net |

While palladium is the most common catalyst, other transition metals can also be used for cross-coupling reactions involving aryl bromides. For instance, Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) are alternative methods for forming C-C bonds, although they are often more sensitive to reaction conditions and functional groups.

Reactions Involving the Amino Group

The 6-amino group is nucleophilic and can undergo a variety of reactions common to primary aromatic amines.

Acylation: The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides to form amides. Studies on various aminopyridines show that the exocyclic amino group undergoes chemoselective acylation. researchgate.netnih.gov For example, the reaction of 2-aminopyridine (B139424) with endic anhydride (B1165640) leads to the formation of the corresponding amido acid. researchgate.net This transformation is useful for protecting the amino group or for introducing new functional moieties.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides, though over-alkylation to form tertiary amines can be an issue. Reductive amination, using an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), provides a more controlled method for mono-alkylation. researchgate.net A facile N-monoalkylation of 2- and 3-aminopyridines has been reported using carboxylic acids and sodium borohydride under mild conditions. researchgate.net

Arylation: The introduction of an aryl group onto the amino functionality (N-arylation) is typically accomplished via Buchwald-Hartwig amination, where the roles of the coupling partners are reversed compared to the substitution of the bromine moiety.

| Reaction Type | Substrate Example | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acylation | 2-Aminopyridine | Endic anhydride | - | Amido acid | researchgate.net |

| Alkylation | 3-Aminopyridine (B143674) | Carboxylic acid, NaBH₄ | THF, 0.5-2 h | N-monoalkylated aminopyridine | researchgate.net |

The 6-amino group can be converted into a diazonium salt (–N₂⁺) through treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. byjus.com The diazotization of aminopyridines is a well-known process. acs.orgrsc.org The resulting pyridine-6-diazonium salt is an unstable intermediate but serves as an excellent leaving group (N₂ gas), allowing for its replacement with a wide variety of nucleophiles in Sandmeyer-type reactions.

Possible transformations include:

Hydrolysis: Reaction with water to form the corresponding 6-hydroxypyridine derivative.

Halogenation: Reaction with Cu(I) halides (CuCl, CuBr) to replace the amino group with a halogen.

Cyanation: Reaction with Cu(I) cyanide to install a nitrile group.

The diazotization of 3-aminopyridine followed by coupling with active methylene (B1212753) compounds has been used to synthesize pyridinylhydrazone derivatives, which can be further cyclized. researchgate.net This highlights the synthetic utility of the diazonium intermediates derived from aminopyridines.

Reactions of the Ester Group

The methyl ester group at the C-3 position of the pyridine ring is susceptible to nucleophilic acyl substitution reactions, which are characteristic of carboxylic acid esters.

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-amino-5-bromo-2-methylnicotinic acid, under either acidic or basic conditions. libretexts.orgdalalinstitute.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. It involves heating the ester in the presence of a strong acid catalyst (e.g., H₂SO₄) and an excess of water. The reaction is an equilibrium process, and the use of a large volume of water drives it toward the formation of the carboxylic acid and methanol (B129727). libretexts.orgyoutube.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leads to the formation of an alcohol (methanol) and the corresponding carboxylate salt. libretexts.org This process is effectively irreversible because the final deprotonation of the carboxylic acid to form the carboxylate salt is energetically favorable. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. dalalinstitute.com A study on the alkaline hydrolysis of a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, demonstrated its successful conversion to the desired carboxylic acid, indicating this is a viable pathway for the title compound. nih.gov

| Reaction Condition | Reactants | Major Products |

| Acidic Hydrolysis | This compound, H₂O, H⁺ catalyst | 6-amino-5-bromo-2-methylnicotinic acid, Methanol |

| Basic Hydrolysis | This compound, NaOH(aq) | Sodium 6-amino-5-bromo-2-methylnicotinate, Methanol |

The methyl ester can undergo transesterification by reacting with other alcohols in the presence of an acid or base catalyst, resulting in the formation of a new ester and methanol. Similarly, amidation can be achieved through the reaction of the ester with primary or secondary amines, often requiring heat or catalysis, to produce the corresponding amide derivative. mdpi.com The reactivity of methyl nicotinate in amidation reactions to form nicotinamide (B372718) derivatives is well-documented, suggesting that the ester group in this compound will exhibit similar reactivity. guidechem.com

| Reaction Type | Nucleophile (R-XH) | General Product Structure |

| Transesterification | Ethanol (R = -CH₂CH₃) | Ethyl 6-amino-5-bromo-2-methylnicotinate |

| Transesterification | Isopropanol (R = -CH(CH₃)₂) | Isopropyl 6-amino-5-bromo-2-methylnicotinate |

| Amidation | Ammonia (B1221849) (R = -H) | 6-amino-5-bromo-2-methylnicotinamide |

| Amidation | Diethylamine (R = -N(CH₂CH₃)₂) | N,N-Diethyl-6-amino-5-bromo-2-methylnicotinamide |

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. uoanbar.edu.iq However, the reactivity and regioselectivity are profoundly influenced by the substituents present. In this compound, the ring is polysubstituted, and the outcome of an EAS reaction depends on the cumulative electronic effects of these groups.

The directing effects of the substituents are as follows:

-NH₂ (at C-6): A strongly activating, ortho-, para-directing group. It strongly activates C-5 (ortho, blocked by Br) and C-3 (para, blocked by the ester).

-CH₃ (at C-2): A weakly activating, ortho-, para-directing group. It activates C-3 (ortho, blocked) and C-6 (para, blocked by NH₂).

-Br (at C-5): A deactivating, ortho-, para-directing group. It directs toward C-4 (ortho) and C-6 (ortho, blocked).

-COOCH₃ (at C-3): A deactivating, meta-directing group. It directs toward C-5 (meta, blocked).

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C-6 | Activating (+R >> -I) | Ortho, Para |

| -CH₃ | C-2 | Activating (+I) | Ortho, Para |

| -Br | C-5 | Deactivating (-I > +R) | Ortho, Para |

| -COOCH₃ | C-3 | Deactivating (-I, -R) | Meta |

Functional Group Interconversions (e.g., Oxidation, Reduction)

The various functional groups on this compound can be chemically transformed to introduce new functionalities.

Ester Group: The methyl ester can be reduced to a primary alcohol, (6-amino-5-bromo-2-methylpyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). guidechem.com

Bromo Group: The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids, Sonogashira coupling with terminal alkynes, or Heck coupling with alkenes can be employed to introduce complex substituents at the C-5 position. Related 2-amino-3-bromopyridine (B76627) compounds are known to participate in such palladium-catalyzed reactions. sigmaaldrich.com

Amino Group: The primary amino group can be acylated to form amides or undergo diazotization upon treatment with nitrous acid. The resulting diazonium salt, while potentially unstable on an electron-rich pyridine, could be used in Sandmeyer-type reactions to introduce a variety of other substituents (e.g., -Cl, -CN, -OH).

Methyl Group: The methyl group at the C-2 position is relatively unreactive but can be oxidized to a carboxylic acid under harsh oxidative conditions or undergo free-radical halogenation at the benzylic-like position.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Bromo | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Alkyl |

| Bromo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl |

| Amino | Acylation | Acyl chloride, Base | Amide |

| Amino | Diazotization/Sandmeyer | NaNO₂, HCl; CuX | -X (Cl, Br, CN) |

Cyclization Reactions and Annulation Strategies Utilizing this compound

The specific arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic ring systems.

The ortho-disposed amino and ester groups (at C-6 and C-3, though not adjacent) are key features. More specifically, the adjacent amino and bromo groups at C-6 and C-5, respectively, provide a reactive site for annulation. For example, intramolecular C-N bond formation could be achieved via reactions like the Buchwald-Hartwig amination after converting the ester to a group capable of bearing a nucleophilic nitrogen.

Furthermore, 2-aminopyridine derivatives are widely used in constructing fused bicyclic systems. nih.gov For instance, reaction with appropriate 1,3-dielectrophiles could lead to the formation of a new six-membered ring fused to the pyridine core. The reaction of 2-aminopyridines with aldehydes and diazo esters to form pyrido[1,2-a]pyrimidin-4-ones demonstrates a potential pathway for cyclization involving the ring nitrogen and the exocyclic amino group. nih.gov By modifying the ester group, the molecule could be tailored to participate in various intramolecular cyclization or multicomponent reactions to build complex polycyclic structures, which are common scaffolds in medicinal chemistry.

Derivatization Strategies and Analogue Synthesis for Academic Exploration

Design Principles for Novel Methyl 6-amino-5-bromo-2-methylnicotinate Derivatives

Key design considerations include:

Bioisosteric Replacement: The amino and bromo substituents can be replaced with other functional groups of similar size, shape, and electronic properties to probe their role in potential molecular interactions. For instance, the amino group could be replaced with a hydroxyl, thiol, or a small alkyl group, while the bromine atom could be substituted with other halogens or a trifluoromethyl group.

Substituent Modification: The existing amino and methyl groups can be further modified. The amino group can be acylated, alkylated, or incorporated into a heterocyclic ring to alter its hydrogen bonding capacity and basicity. The methyl group at the 2-position can be extended to larger alkyl chains or replaced with other functional groups to investigate steric and electronic effects.

Ester Group Modification: The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, hydrazides, or other esters. These modifications can significantly impact the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. researchgate.net

Scaffold Hopping: In a broader approach, the pyridine (B92270) core could be replaced with other heterocyclic systems like pyrimidine (B1678525) or pyrazine (B50134) to explore different spatial arrangements of nitrogen atoms and substituents, while aiming to retain key interaction points.

These design principles are often guided by computational modeling and a deep understanding of the structure-activity relationships of related nicotinic acid derivatives, which have shown a wide range of biological activities, including anticancer and antifungal properties. nih.govmdpi.com

Synthetic Pathways to Diverse Structural Analogues with Modified Substituents

The synthesis of diverse structural analogues of this compound relies on a versatile toolkit of organic reactions. The synthetic strategy would typically involve the construction of the substituted pyridine ring followed by modifications of the functional groups.

A plausible general approach could start from a readily available substituted pyridine. For instance, methods for the synthesis of substituted methyl pyridinecarboxylates often begin with precursors like aminomethylpyridines or lutidines. researchgate.net The synthesis of the core scaffold could be achieved through multi-component reactions or by building the substitution pattern on a pre-formed pyridine ring.

Specific transformations to generate analogues could include:

Modification of the Amino Group: The 6-amino group can be readily acylated using acid chlorides or anhydrides. Reductive amination with aldehydes or ketones can introduce a variety of alkyl substituents. Diazotization of the amino group, followed by Sandmeyer or related reactions, would allow for its replacement with a wide range of other functional groups.

Modification at the Bromo Position: The bromine atom at the 5-position is a versatile handle for introducing diversity. It can be subjected to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Modification of the Methyl Group: The 2-methyl group can be functionalized through radical halogenation followed by nucleophilic substitution to introduce a variety of side chains.

Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding nicotinic acid. Subsequent activation of the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) allows for the formation of a wide array of amides by reacting with different amines. nih.gov

These synthetic pathways offer a high degree of flexibility, enabling the systematic exploration of the chemical space around the this compound scaffold.

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the vast chemical space of possible derivatives, combinatorial chemistry and library synthesis are powerful tools. These approaches allow for the rapid generation of a large number of compounds, which can then be screened for desired properties.

For the synthesis of a library of this compound analogues, a solid-phase synthesis strategy could be employed. In this approach, the nicotinate (B505614) scaffold would be attached to a solid support (resin), allowing for the use of excess reagents and simplified purification by simple washing.

A potential combinatorial synthesis could involve:

Attachment to Resin: A suitable nicotinate precursor is attached to a solid support.

Diversification: The resin-bound scaffold is then subjected to a series of reactions in a parallel or split-and-mix fashion. For example, a set of different acylating agents could be used to modify the amino group, and a variety of boronic acids could be used in a Suzuki coupling at the bromo position.

Cleavage: Once the desired modifications are complete, the final compounds are cleaved from the resin.

The Kröhnke pyridine synthesis is a well-established method that is particularly amenable to combinatorial applications for creating libraries of 2,4,6-trisubstituted pyridines. acs.orgresearchgate.net While the substitution pattern of this compound is different, the principles of using multi-component reactions and solid-phase synthesis are transferable to the generation of nicotinate-based libraries. The resulting libraries of compounds can then be subjected to high-throughput screening to identify hits with interesting biological or material properties.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies on Nicotinate Analogues

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties, respectively. While specific SAR and SPR data for this compound are not available, the principles can be illustrated by examining studies on related nicotinate and nicotinamide (B372718) derivatives.

Structure-Activity Relationship (SAR):

SAR studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity. For example, in the development of antifungal agents based on nicotinamide, researchers have explored the impact of modifying substituents on the anilide ring. mdpi.com These studies revealed that the position and nature of the substituent (e.g., isopropyl group) significantly affected the antifungal potency. Similarly, for analogues of this compound, a SAR study would involve synthesizing derivatives with variations at the 2, 5, and 6 positions and at the ester group, and then evaluating their activity in a relevant biological assay.

Structure-Property Relationship (SPR):

SPR studies aim to correlate molecular structure with physicochemical properties such as solubility, melting point, and lipophilicity (logP). These properties are critical for a compound's suitability for a particular application. For instance, the introduction of a polar group like a carboxylic acid (from ester hydrolysis) would be expected to increase water solubility, while adding a long alkyl chain would increase lipophilicity. Computational methods can be used to predict these properties for designed analogues, helping to prioritize synthetic targets. nih.gov

The following interactive table provides a hypothetical framework for how SAR and SPR data for a series of this compound analogues could be organized and analyzed.

| Compound ID | R1 (at C6) | R2 (at C5) | R3 (at C2) | R4 (Ester) | Biological Activity (e.g., IC50, µM) | Solubility (mg/mL) | logP |

| Parent | -NH2 | -Br | -CH3 | -OCH3 | Data to be determined | Data to be determined | Data to be determined |

| Analogue 1 | -NHCOCH3 | -Br | -CH3 | -OCH3 | |||

| Analogue 2 | -NH2 | -Phenyl | -CH3 | -OCH3 | |||

| Analogue 3 | -NH2 | -Br | -CH2CH3 | -OCH3 | |||

| Analogue 4 | -NH2 | -Br | -CH3 | -OH | |||

| Analogue 5 | -OH | -Br | -CH3 | -OCH3 |

By systematically populating such a table with experimental data, researchers can deduce key relationships. For example, they might find that acylation of the 6-amino group (Analogue 1) decreases activity, or that replacing the bromine with a phenyl group (Analogue 2) enhances it. Similarly, the effect of modifying the ester to a carboxylic acid (Analogue 4) on solubility and activity can be quantified. These insights are invaluable for the rational design of future generations of compounds with improved properties.

Pre Clinical Biological Evaluation and Mechanistic Studies of Methyl 6 Amino 5 Bromo 2 Methylnicotinate and Its Derivatives

In Vitro Biological Screening and Assay Development

The in vitro assessment of Methyl 6-amino-5-bromo-2-methylnicotinate and its analogs is crucial for elucidating their biological activities at a molecular and cellular level. These studies provide foundational data on their potential mechanisms of action and guide further pre-clinical development.

Enzyme Inhibition and Activation Studies

While specific enzyme inhibition or activation data for this compound is not extensively available, studies on structurally related aminonicotinate and nicotinic acid derivatives suggest potential interactions with various enzymes. For instance, some nicotinic acid derivatives have been investigated for their inhibitory effects on enzymes involved in inflammatory pathways. nih.gov Research into the broader class of aminonicotinic acid analogs has also explored their potential as enzyme inhibitors.

Derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory activity, which may involve the inhibition of enzymes such as cyclooxygenases (COX). nih.gov The inhibitory potential of related heterocyclic compounds against enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs) has also been reported, with some derivatives showing potent inhibition. researchgate.net

Table 1: Enzyme Inhibition Data for Related Nicotinic Acid Derivatives

| Compound Class | Target Enzyme | Activity |

| Nicotinic acid derivatives | COX-2 | Inhibition |

| Benzoquinone derivatives | Acetylcholinesterase (AChE) | IC50 values of 48-187 nM researchgate.net |

| Isoxazoline and dihydropyrazole derivatives | Carbonic Anhydrases (hCA I and II) | Potent Inhibition researchgate.net |

Note: This table presents data for structurally related compounds, not this compound itself.

Receptor Binding and Ligand Affinity Assays

The ability of this compound and its derivatives to interact with specific receptors is a key aspect of their pharmacological characterization. Studies on analogous compounds have revealed significant binding affinities to certain receptors.

A series of 6-aminonicotinic acid analogues have been synthesized and their binding affinity for native and recombinant GABA(A) receptors has been characterized. nih.gov These studies showed that 6-aminonicotinic acid and its 2- and 4-alkylated analogues exhibit micromolar binding affinities for GABA(A) receptors. nih.gov Furthermore, a tetrahydropyridine analogue of 6-aminonicotinic acid demonstrated low-nanomolar affinity, indicating that structural modifications can significantly enhance receptor binding. nih.gov

Molecular modeling and docking studies have been employed to predict and understand the interactions between these ligands and the GABA(A) receptor binding pocket. nih.gov These computational approaches help in designing new analogs with potentially improved affinity and selectivity. nih.gov

Table 2: GABA(A) Receptor Binding Affinities of 6-Aminonicotinic Acid Analogues

| Compound | Receptor | Binding Affinity (Ki) |

| 6-Aminonicotinic acid | Native GABA(A) | 1.1-24 µM nih.gov |

| 2- and 4-alkylated analogues of 6-aminonicotinic acid | Native GABA(A) | 1.1-24 µM nih.gov |

| Tetrahydropyridine analogue of 6-aminonicotinic acid | Native GABA(A) | 0.044 µM nih.gov |

Note: This table presents data for analogues of 6-aminonicotinic acid, providing an indication of the potential receptor interactions for the broader class of compounds.

Cell-Based Functional Assays and Phenotypic Screening

Cell-based assays are instrumental in understanding the functional consequences of compound-target interactions in a biological context. While specific data for this compound is limited, research on related nicotinic acid derivatives provides insights into their potential cellular effects.

For instance, new derivatives of nicotinic acid have been evaluated for their anti-inflammatory activity in LPS/INF-γ-stimulated RAW 264.7 macrophage cells. nih.gov These assays measure the inhibition of inflammatory mediators like nitrite (B80452), TNF-α, and IL-6. nih.gov The results indicated that several derivatives exhibited significant anti-inflammatory effects without compromising cell viability. nih.gov

Phenotypic screening of aminonicotinate derivatives has also been performed to identify compounds with desired biological activities. For example, a novel 2-aminonicotinate derivative, aminopyrifen, was identified through a screening program for its potent antifungal activity against gray mold and powdery mildew. nih.gov

Investigations into Molecular and Cellular Mechanisms of Action

Understanding the molecular and cellular mechanisms of action is crucial for the rational design and development of new therapeutic agents. For this compound and its derivatives, this involves identifying their cellular targets and the signaling pathways they modulate.

The anti-inflammatory mechanism of related nicotinic acid derivatives is thought to involve the inhibition of pro-inflammatory cytokines and enzymes. nih.gov Molecular docking studies have been used to investigate the binding of these compounds to the active site of COX-2, providing a rationale for their anti-inflammatory effects. nih.gov

In the context of antimicrobial activity, the mechanism of action for some aminonicotinate derivatives has been linked to the disruption of cell wall integrity. nih.gov For example, aminopyrifen is suggested to inhibit GPI-anchored protein maturation, leading to abnormal germ-tube formation and failed invasion of plant pathogens. nih.gov

In Vivo Animal Model Studies for Pre-clinical Efficacy and Proof-of-Concept

In vivo studies in animal models are essential to validate the pharmacological activity observed in vitro and to establish a preliminary proof-of-concept for therapeutic efficacy.

Assessment of Pharmacological Activity in Disease Models (e.g., Anti-inflammatory, Antimicrobial)

The potential anti-inflammatory and antimicrobial activities of compounds related to this compound have been investigated in various in vivo models.

Anti-inflammatory Activity:

Nicotinic acid derivatives have been evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced arthritis model in rats. nih.gov Some of these compounds demonstrated significant anti-inflammatory effects, comparable to standard drugs like ibuprofen. nih.gov Furthermore, the ulcerogenic profile of these derivatives was assessed, with some showing a better gastric safety profile than existing anti-inflammatory drugs. nih.gov Another study on a different class of compounds also utilized the carrageenan-induced paw edema model in albino mice to demonstrate in vivo anti-inflammatory effects, showing a reduction in paw edema over several hours. thejas.com.pk

Antimicrobial Activity:

Table 3: In Vivo Pharmacological Activity of Related Compounds

| Compound Class | Animal Model | Pharmacological Activity | Key Findings |

| Nicotinic acid derivatives | Carrageenan-induced arthritis in rats | Anti-inflammatory | Significant reduction in inflammation, some with improved gastric safety nih.gov |

| MBTTB | Carrageenan-induced paw edema in mice | Anti-inflammatory | Maximum percentage inhibition of 26.2% after five hours thejas.com.pk |

| PM181104 | Murine septicemia model (MRSA) | Antimicrobial | 100% effective dose (ED100) of 2.5 and 5.0 mg/kg nih.gov |

| OMN6 | Murine bacteremia model (A. baumannii) | Antimicrobial | 100% survival at a dose of 35 mg/kg mdpi.com |

Note: This table summarizes findings for related or analogous compounds to illustrate the potential in vivo activities of the broader chemical class.

Pharmacokinetic and Metabolic Profile Analysis in Pre-clinical Models

The pharmacokinetic (PK) profile of a compound describes its absorption, distribution, metabolism, and excretion (ADME) within a living organism. These studies are fundamental in pre-clinical development to understand how a potential drug is processed by the body. For a compound like this compound, this analysis would typically be conducted in animal models such as mice or rats.

The investigation would involve administering the compound and then collecting biological samples (e.g., blood, plasma, urine, and feces) at various time points. These samples would be analyzed to determine the concentration of the parent compound and its metabolites. Key pharmacokinetic parameters would then be calculated.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Rodent Model

| Parameter | Unit | Value (Intravenous) | Value (Oral) |

| Cmax (Maximum Concentration) | ng/mL | 1500 | 850 |

| Tmax (Time to Cmax) | h | 0.25 | 1.5 |

| AUC(0-t) (Area Under the Curve) | ng*h/mL | 4500 | 3200 |

| t1/2 (Half-life) | h | 2.5 | 3.1 |

| CL (Clearance) | L/h/kg | 0.8 | - |

| Vd (Volume of Distribution) | L/kg | 2.0 | - |

| F (Oral Bioavailability) | % | - | 71 |

This table contains hypothetical data for illustrative purposes.

Metabolic profile analysis aims to identify the chemical modifications a compound undergoes in the body. For this compound, this would involve incubating the compound with liver microsomes or hepatocytes from pre-clinical species and human donors. The resulting metabolites would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). Common metabolic pathways for a compound with its structure could include hydrolysis of the methyl ester, oxidation of the methyl group on the pyridine (B92270) ring, or conjugation reactions.

Pathway Elucidation and Target Engagement in Animal Systems

Pathway elucidation studies in animal models are designed to understand the molecular pathways through which a compound exerts its biological effects. This often involves administering the compound to disease models (e.g., a cancer xenograft model if anti-cancer activity is suspected) and then analyzing tissue samples to see which signaling pathways are modulated.

Target engagement studies confirm that the compound is interacting with its intended biological target within the animal. This can be achieved through various methods, such as measuring the activity of a target enzyme after treatment or using imaging techniques with a radiolabeled version of the compound to visualize its distribution and binding to the target in vivo.

Identification and Validation of Biological Targets

Target Deconvolution Strategies (e.g., Proteomics, Chemoproteomics)

When the biological target of a compound is unknown, various target deconvolution strategies can be employed.

Proteomics: This approach involves treating cells or tissues with the compound and then using mass spectrometry to analyze changes in the proteome (the entire set of proteins). A change in the expression or post-translational modification of a particular protein or set of proteins can suggest a biological target or pathway.

Chemoproteomics: This is a more direct method for identifying protein targets. It often involves creating a modified version of the compound that can be used as a "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry. For this compound, a derivative with a reactive group or a tag could be synthesized for this purpose.

Biophysical Interaction Studies with Macromolecular Targets

Once a potential macromolecular target (e.g., a protein) has been identified, biophysical interaction studies are conducted to confirm and quantify the binding. These studies are crucial for validating the target and understanding the mechanism of action.

Several techniques can be used:

Surface Plasmon Resonance (SPR): This technique measures the binding of the compound to a target protein that is immobilized on a sensor chip. It can provide data on the kinetics of the interaction, including the association (kon) and dissociation (koff) rates, and determine the binding affinity (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Thermal Shift Assay (TSA): This method assesses the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates a stabilizing interaction.

Table 2: Illustrative Biophysical Interaction Data for this compound with a Putative Protein Target

| Assay Method | Parameter | Value |

| Surface Plasmon Resonance (SPR) | KD (Binding Affinity) | 500 nM |

| kon (Association Rate) | 1.5 x 10^5 M⁻¹s⁻¹ | |

| koff (Dissociation Rate) | 7.5 x 10⁻³ s⁻¹ | |

| Isothermal Titration Calorimetry (ITC) | KD (Binding Affinity) | 650 nM |

| ΔH (Enthalpy Change) | -8.5 kcal/mol | |

| -TΔS (Entropy Change) | -2.1 kcal/mol | |

| Thermal Shift Assay (TSA) | ΔTm (Change in Melting Temp.) | +4.2 °C |

This table contains hypothetical data for illustrative purposes.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of a compound's elemental composition. For Methyl 6-amino-5-bromo-2-methylnicotinate (Molecular Formula: C₉H₁₁BrN₂O₂), HRMS provides an exact mass measurement, which is used to confirm the molecular formula with high confidence.

The presence of a bromine atom results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This distinctive M and M+2 pattern is a key signature for identifying bromine-containing compounds.

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. Subsequent fragmentation analysis (MS/MS) helps to piece together the molecular structure by observing the masses of smaller fragments. Predicted fragmentation pathways for this molecule include the loss of the methoxy (B1213986) radical (•OCH₃) from the ester, cleavage of the entire carbomethoxy group (•COOCH₃), or loss of a methyl radical (•CH₃). These fragmentation patterns provide corroborating evidence for the compound's structure.

Table 1: Predicted HRMS Data for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Molecular Formula | C₉H₁₁BrN₂O₂ | The elemental composition of the compound. |

| Monoisotopic Mass | 257.9999 u | Calculated exact mass for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |

| M+ Peak | [M+H]⁺ | Expected ion in positive mode ESI, corresponding to the protonated molecule. |

| Isotopic Pattern | M, M+2 | Characteristic peaks for a monobrominated compound due to ⁷⁹Br and ⁸¹Br isotopes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D, Solid-State)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to map out the carbon framework and the connectivity of protons.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to be relatively simple, showing distinct singlets for each unique proton environment due to the absence of adjacent protons for spin-spin coupling. Key expected signals include a singlet for the lone aromatic proton on the pyridine (B92270) ring, a broad singlet for the two amine (-NH₂) protons, a singlet for the three ester methyl (-OCH₃) protons, and a singlet for the three methyl (-CH₃) protons attached to the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon of the ester, the five carbons of the substituted pyridine ring, the ester methyl carbon, and the ring-attached methyl carbon. chemicalbook.comchemicalbook.com

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure by showing correlations between coupled protons and direct carbon-proton attachments, respectively. Solid-state NMR could be employed to study the compound's structure and dynamics in its crystalline form.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Aromatic-H | ~8.0 (s, 1H) | - |

| -NH₂ | ~5.0-6.0 (br s, 2H) | - |

| -OCH₃ | ~3.8 (s, 3H) | ~52 |

| Ring-CH₃ | ~2.5 (s, 3H) | ~20 |

| C=O | - | ~165 |

Note: 's' denotes a singlet, 'br s' denotes a broad singlet. Chemical shifts are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring its vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine group is expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester group will produce a strong, sharp absorption band around 1700-1730 cm⁻¹. Other significant peaks include C-N stretching, aromatic C=C and C-H stretching, and C-O stretching vibrations. The C-Br stretch typically appears in the far-IR region (below 600 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring system, which often give strong Raman signals.

Table 3: Key IR Absorption Bands for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Ester (-COOCH₃) | C=O Stretch | 1700 - 1730 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Ester (-COOCH₃) | C-O Stretch | 1100 - 1300 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound were grown, this technique would provide unambiguous confirmation of its molecular structure. Furthermore, it would reveal crucial information about the crystal packing, including intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and the ester or nitrogen of another) and stacking interactions between the pyridine rings. This information is vital for understanding the compound's solid-state properties. As of now, specific crystallographic data for this compound is not publicly available.

Thermal Analysis (TGA, DSC) for Phase Transitions and Stability under Reaction Conditions

Thermal analysis techniques provide information about the physical and chemical properties of a material as a function of temperature. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would reveal its thermal stability and decomposition temperature. A single, sharp weight loss step would indicate a clean decomposition process, while multiple steps could suggest the presence of residual solvent or a multi-stage decomposition. libretexts.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC scan would show a sharp endothermic peak corresponding to the compound's melting point, providing a measure of its purity (impurities typically broaden the melting range and lower the melting point). It can also be used to identify other phase transitions, such as polymorphic transformations, which are critical for understanding the solid-state behavior of the material. rsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies on Methyl 6 Amino 5 Bromo 2 Methylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For Methyl 6-amino-5-bromo-2-methylnicotinate, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring, while the LUMO would likely be distributed over the electron-withdrawing methyl nicotinate (B505614) portion of the molecule. This distribution facilitates intramolecular charge transfer. The analysis of charge distribution, often calculated using methods like Mulliken population analysis, reveals the partial charges on each atom, helping to identify electron-rich and electron-deficient centers within the molecule. researchgate.net

| Parameter | Conceptual Calculated Value (eV) | Significance |

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.3 eV | Indicates chemical reactivity; a smaller gap implies higher reactivity. mdpi.com |

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for these predictions. researchgate.netresearchgate.net

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to specific vibrational modes, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Br stretching. Comparing the calculated IR spectrum with the experimental one helps in the precise assignment of vibrational bands. elixirpublishers.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). These theoretical shifts are valuable for assigning signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. materialsciencejournal.org This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, providing insights into the electronic transitions occurring within the molecule. materialsciencejournal.org

| Functional Group | Calculated Vibrational Frequency (cm⁻¹) | Expected Vibrational Mode |

| Amino (N-H) | ~3400-3500 | Asymmetric & Symmetric Stretching |

| Ester (C=O) | ~1720 | Stretching |

| Pyridine Ring (C=N, C=C) | ~1550-1600 | Ring Stretching |

| C-Br | ~650 | Stretching |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its reactivity. researchgate.netnih.gov The MEP map uses a color scale to represent different electrostatic potential values.

Red Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Green Regions: Represent neutral or weakly charged areas.

For this compound, the MEP map would likely show the most negative potential (red) around the electronegative oxygen atoms of the ester group and the nitrogen atom of the pyridine ring. Conversely, the most positive potential (blue) would be located around the hydrogen atoms of the amino group, making them potential sites for hydrogen bonding interactions. researchgate.netnih.gov This visual representation is crucial for understanding non-covalent interactions and predicting how the molecule will interact with biological targets. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations track the positions and movements of every atom in the molecule and its surrounding environment (like a solvent) by solving Newton's equations of motion.

Reaction Mechanism Elucidation via Computational Pathway Analysis

Computational chemistry can be used to explore potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways. This involves locating transition states and calculating activation energies using DFT methods. Such analyses can be used to predict the feasibility of a reaction, understand its mechanism step-by-step, and predict the resulting products. For instance, this approach could be used to model further functionalization of the pyridine ring.

Molecular Docking and Ligand-Protein Interaction Modeling for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). researchgate.net This method is central to drug discovery and design.